Cryptochrome

Description

Structure

3D Structure

Propriétés

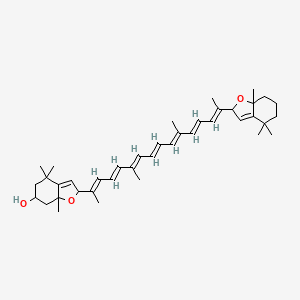

Formule moléculaire |

C40H56O3 |

|---|---|

Poids moléculaire |

584.9 g/mol |

Nom IUPAC |

2-[(2E,4E,6E,8E,10E,12E,14E)-15-(4,4,7a-trimethyl-2,5,6,7-tetrahydro-1-benzofuran-2-yl)-6,11-dimethylhexadeca-2,4,6,8,10,12,14-heptaen-2-yl]-4,4,7a-trimethyl-2,5,6,7-tetrahydro-1-benzofuran-6-ol |

InChI |

InChI=1S/C40H56O3/c1-28(18-13-20-30(3)33-24-35-37(5,6)22-15-23-39(35,9)42-33)16-11-12-17-29(2)19-14-21-31(4)34-25-36-38(7,8)26-32(41)27-40(36,10)43-34/h11-14,16-21,24-25,32-34,41H,15,22-23,26-27H2,1-10H3/b12-11+,18-13+,19-14+,28-16+,29-17+,30-20+,31-21+ |

Clé InChI |

KCYOZNARADAZIZ-CWBQGUJCSA-N |

SMILES |

CC(=CC=CC=C(C)C=CC=C(C)C1C=C2C(CC(CC2(O1)C)O)(C)C)C=CC=C(C)C3C=C4C(CCCC4(O3)C)(C)C |

SMILES isomérique |

C/C(=C\C=C\C=C(/C)\C=C\C=C(/C)\C1C=C2C(CC(CC2(O1)C)O)(C)C)/C=C/C=C(\C)/C3C=C4C(CCCC4(O3)C)(C)C |

SMILES canonique |

CC(=CC=CC=C(C)C=CC=C(C)C1C=C2C(CC(CC2(O1)C)O)(C)C)C=CC=C(C)C3C=C4C(CCCC4(O3)C)(C)C |

Synonymes |

cryptochrome Cryptochrome Proteins Cryptochromes |

Origine du produit |

United States |

Foundational & Exploratory

The Enigmatic Blue: An In-depth Technical Guide to the History of Cryptochrome Discovery

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cryptochromes (CRY), from the Greek kryptos chroma ("hidden color"), are a class of flavoprotein photoreceptors that have emerged from a century of scientific inquiry as pivotal players in a diverse array of biological processes.[1] Initially conceptualized as the elusive blue-light photoreceptor in plants, their discovery and subsequent characterization have revealed fundamental roles in regulating circadian rhythms, plant development, and even magnetoreception across kingdoms. This technical guide provides a comprehensive history of cryptochrome discovery, detailing the key experiments, quantitative data, and signaling pathways that have defined our understanding of these remarkable proteins.

A Historical Timeline of Discovery

The journey to uncover the identity of cryptochromes was a multi-decade endeavor, built upon the foundational observations of photobiology and culminating in the molecular identification of the genes and proteins responsible for blue-light sensing.

Early Observations (1880s): Charles Darwin and his son Francis were among the first to systematically document the bending of plants towards blue light, a phenomenon now known as phototropism.[1] These early experiments laid the groundwork for the concept of a specific blue-light photoreceptor, though its molecular nature remained a mystery for over a century.[1]

The "Cryptic" Photoreceptor (1980s-1990s): The term "this compound" was coined to describe this enigmatic blue-light receptor.[1] The breakthrough in its identification came from genetic screens in the model plant Arabidopsis thaliana. Researchers identified mutants that were insensitive to the inhibitory effect of blue light on hypocotyl (stem) elongation. One such mutant, hy4, displayed a long hypocotyl phenotype specifically under blue light, pointing to a defect in a key blue-light signaling component.[2][3]

Molecular Identification in Plants (1993): The pivotal moment in this compound history was the cloning of the HY4 gene from Arabidopsis thaliana by Anthony Cashmore and his colleagues.[3] They employed a technique known as T-DNA insertional mutagenesis to create a collection of mutant plants, one of which harbored a DNA insertion in the HY4 gene, leading to the characteristic long-hypocotyl phenotype.[3] Sequencing of the HY4 gene revealed a protein with significant sequence homology to photolyases, a class of DNA repair enzymes that use blue light to repair UV-induced DNA damage.[3] This protein was named CRY1. A second this compound, CRY2, was later identified in Arabidopsis.

Discovery in the Animal Kingdom (1998): The story of cryptochromes expanded beyond the plant kingdom with the discovery of a this compound gene in the fruit fly, Drosophila melanogaster. A forward mutagenesis screen for mutations affecting circadian rhythms identified a mutant, termed cryb (for "cry-baby"), that exhibited a loss of light-induced resetting of its internal clock.[4] This finding established a crucial role for cryptochromes in the animal circadian system.

Mammalian Cryptochromes and the Core Clock (late 1990s): Shortly after the Drosophila discovery, two this compound homologs, CRY1 and CRY2, were identified in mice.[5] Subsequent knockout studies revealed their essential and non-redundant roles as core components of the mammalian circadian clock machinery, acting as transcriptional repressors.[5] Mice lacking both Cry1 and Cry2 genes were found to be completely arrhythmic in constant darkness.[5]

Key Experimental Protocols

The discovery and characterization of cryptochromes were underpinned by a variety of powerful experimental techniques. Here, we detail the core methodologies for several landmark experiments.

Identification of the Arabidopsis thaliana HY4 Mutant

The isolation of the hy4 mutant was a critical first step. This was achieved through a forward genetic screen designed to identify plants with altered responses to light.

Experimental Protocol: T-DNA Insertional Mutagenesis and Mutant Screening

-

Transformation Vector: The pROK2 binary vector, a derivative of pBIN19, containing a T-DNA with a selectable marker (e.g., kanamycin (B1662678) resistance) is commonly used.

-

Agrobacterium tumefaciens Preparation:

-

An Agrobacterium tumefaciens strain (e.g., GV3101) is transformed with the pROK2 vector.

-

A single colony is used to inoculate a liquid culture (e.g., LB medium with appropriate antibiotics) and grown at 28°C until it reaches a suitable optical density (OD600 ≈ 0.8).

-

The bacterial cells are harvested by centrifugation and resuspended in an infiltration medium (e.g., 5% sucrose (B13894) solution with 0.02-0.05% Silwet L-77 surfactant).

-

-

Floral Dip Transformation:

-

Arabidopsis thaliana plants are grown until they are flowering.

-

The above-ground parts of the plants, particularly the flowers, are dipped into the Agrobacterium suspension for a few seconds.[6]

-

The treated plants are kept in a humid environment for 24 hours and then returned to normal growth conditions to set seed.

-

-

Mutant Screening:

-

The collected seeds (T1 generation) are surface-sterilized and plated on a selection medium containing the appropriate antibiotic (e.g., kanamycin).

-

The plates are incubated under continuous white light. Non-transformed seedlings will fail to thrive, while transformed seedlings will remain green and develop.

-

Resistant seedlings are transferred to soil and grown to maturity.

-

-

Phenotypic Screening for hy4 Mutants:

-

The T2 generation seeds are plated on agar (B569324) medium and grown under continuous blue light.

-

Seedlings are screened for the long-hypocotyl phenotype compared to wild-type seedlings.

-

-

Genetic Analysis and Gene Identification:

-

The segregation ratio of the mutant phenotype is analyzed to determine if it is a single-gene mutation.

-

The DNA flanking the T-DNA insertion site in the identified hy4 mutant is isolated using techniques like plasmid rescue or thermal asymmetric interlaced (TAIL)-PCR.

-

The flanking DNA is sequenced and compared to the Arabidopsis genome sequence to identify the disrupted gene, which was found to be the HY4 gene.[3]

-

Generation of Drosophila melanogaster cry Knockout Mutants

The development of CRISPR/Cas9 technology has revolutionized the creation of targeted gene knockouts in Drosophila.

Experimental Protocol: CRISPR/Cas9-Mediated Gene Knockout

-

Guide RNA (gRNA) Design:

-

Two gRNAs are designed to target the 5' and 3' ends of the cry gene to create a deletion. Online tools are used to identify suitable 20-nucleotide target sequences followed by a Protospacer Adjacent Motif (PAM) sequence (NGG).[7]

-

-

gRNA Expression Vector Construction:

-

The designed gRNA sequences are cloned into a suitable vector, such as pCFD4, which allows for the expression of multiple gRNAs from a single transcript.

-

-

Embryo Injection:

-

The gRNA expression plasmid and a plasmid encoding the Cas9 nuclease are co-injected into Drosophila embryos that express Cas9 specifically in the germline (e.g., nos-Cas9).

-

-

Screening for Mutants:

-

Injected embryos (G0 generation) are grown to adulthood and crossed with a balancer stock.

-

F1 progeny are screened for the desired mutation. This can be done by PCR using primers that flank the targeted deletion site, followed by gel electrophoresis to identify a smaller PCR product in mutant flies. Alternatively, high-resolution melt analysis can be used to detect small insertions or deletions.

-

-

Establishment of a Homozygous Mutant Line:

-

F1 flies carrying the mutation are intercrossed to generate homozygous cry knockout flies in the F2 generation. The absence of the wild-type PCR product and the presence of only the mutant product confirms homozygosity.

-

Measurement of Circadian Rhythms using Luciferase Assays

Luciferase reporter assays are a powerful tool for monitoring the rhythmic expression of clock genes in real-time.

Experimental Protocol: In Vivo Luciferase Assay in Drosophila

-

Reporter Construct: A transgenic fly line is created where the firefly luciferase gene is under the control of the promoter of a clock gene, such as period (per).

-

Sample Preparation:

-

Individual flies are placed in 96-well plates with a medium containing luciferin, the substrate for luciferase.

-

-

Bioluminescence Measurement:

-

The plate is placed in a luminometer that can continuously measure light output from each well over several days.

-

The luminometer is housed in a light-tight, temperature-controlled incubator to maintain constant environmental conditions (e.g., constant darkness).

-

-

Data Analysis:

-

The bioluminescence data for each fly is plotted over time.

-

The period, phase, and amplitude of the rhythm are calculated using specialized software (e.g., ClockLab). This allows for the quantitative comparison of circadian rhythms between wild-type and mutant flies.[8]

-

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound properties and function.

Table 1: Absorption Spectra of Cryptochromes

| This compound | Organism | Redox State of Flavin | Absorption Maxima (nm) | Reference(s) |

| CRY1 | Arabidopsis thaliana | Oxidized (FAD) | ~380, ~450 | [9][10] |

| Semiquinone (FADH•) | ~540, ~580 | [10] | ||

| CRY2 | Arabidopsis thaliana | Oxidized (FAD) | ~375, ~450 | [10] |

| Phototropin-1 | Avena sativa | Oxidized (FMN) | ~370, ~450 | [2] |

Table 2: Effect of this compound Mutations on Circadian Period Length

| Organism | Genotype | Condition | Period Length (hours) | Reference(s) |

| Mus musculus (mouse) | Wild-type | Constant Darkness (DD) | ~23.7 | [5] |

| Cry1-/- | DD | ~22.7 | [5] | |

| Cry2-/- | DD | ~24.7 | [5] | |

| Cry1-/-Cry2-/- | DD | Arrhythmic | [5] | |

| Drosophila melanogaster | Wild-type | DD | ~24.0 | [11] |

| cryb | DD | ~23.3 | [11] | |

| Arabidopsis thaliana | Wild-type | Constant Light (LL) | ~25.3 | [12] |

| cry1 cry2 | LL | ~26.2 | [12] |

Table 3: Quantitative Protein-Protein Interaction Data

| Interacting Proteins | Method | Dissociation Constant (Kd) | Reference(s) |

| Mouse CRY1 - Mouse BMAL1 | Isothermal Titration Calorimetry | ~10 µM | [13] |

| Mouse CRY2 - Mouse BMAL1 | Isothermal Titration Calorimetry | ~10 µM | [13] |

| Arabidopsis CRY2 - CIB1 | Not specified | Not specified, but light-dependent | [14] |

Signaling Pathways

Cryptochromes function by interacting with a variety of signaling partners. The following diagrams illustrate the core signaling pathways in plants, Drosophila, and mammals.

Plant this compound Signaling Pathway

Caption: Plant this compound signaling pathway in Arabidopsis thaliana.

Drosophila this compound Signaling Pathway

Caption: Drosophila this compound signaling in the circadian clock.

Mammalian this compound Signaling Pathway

Caption: Mammalian this compound signaling in the core circadian clock.

Conclusion and Future Directions

The discovery of cryptochromes represents a landmark achievement in photobiology and circadian research. From their cryptic origins in plant photomorphogenesis to their central role in the animal clock, the journey of their discovery has been one of interdisciplinary scientific pursuit. For researchers and drug development professionals, understanding the intricate history and molecular mechanisms of cryptochromes is paramount. The signaling pathways they govern are deeply intertwined with cellular metabolism, proliferation, and DNA repair, making them potential targets for therapeutic intervention in a range of diseases, including metabolic disorders and cancer.

Future research will undoubtedly focus on elucidating the precise structural changes that occur upon photoactivation, further detailing the complex network of protein-protein interactions, and exploring the therapeutic potential of modulating this compound activity. The continued development of advanced genetic and biochemical tools will be essential in fully decrypting the multifaceted roles of these fascinating "hidden color" photoreceptors.

References

- 1. The cryptochromes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of an unstable allele of the Arabidopsis HY4 locus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HY4 gene of A. thaliana encodes a protein with characteristics of a blue-light photoreceptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Genetic Screens for Floral Mutants in Arabidopsis thaliana: Enhancers and Suppressors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. plantpath.wisc.edu [plantpath.wisc.edu]

- 7. synthego.com [synthego.com]

- 8. assaygenie.com [assaygenie.com]

- 9. Action Spectrum for this compound-Dependent Hypocotyl Growth Inhibition in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The action mechanisms of plant cryptochromes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PER-TIM Interactions with the Photoreceptor this compound Mediate Circadian Temperature Responses in Drosophila | PLOS Biology [journals.plos.org]

- 12. researchgate.net [researchgate.net]

- 13. Luciferase reporter assay in Drosophila and mammalian tissue culture cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. stacks.cdc.gov [stacks.cdc.gov]

An In-depth Technical Guide to Cryptochrome Structure and Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cryptochromes (CRYs) are a class of flavoprotein photoreceptors integral to a wide array of biological processes across kingdoms, from regulating growth and development in plants to entraining the circadian clock in animals.[1] Structurally homologous to DNA photolyases, these blue-light sensitive proteins have evolved to perform diverse signaling roles.[1][2] This technical guide provides a comprehensive overview of the current understanding of cryptochrome structure, its light-activated functional mechanisms, and the intricate signaling pathways it governs. Detailed experimental protocols for studying cryptochromes are provided, alongside quantitative data and visual representations of key processes to facilitate a deeper understanding for researchers and professionals in drug development.

This compound Structure

Cryptochromes are characterized by a conserved N-terminal Photolyase Homology Region (PHR) of approximately 500 amino acids and a variable C-terminal extension (CCE).[3][4] The PHR domain is responsible for binding the essential chromophore, flavin adenine (B156593) dinucleotide (FAD).[3][5] In many species, a second light-harvesting chromophore, such as methenyltetrahydrofolate (MTHF), is also present.[6][7]

The three-dimensional structure of the PHR domain is highly similar to that of DNA photolyase, featuring an α/β domain and a helical domain that enfolds the FAD cofactor.[1][3] The CCE, however, is largely unstructured and varies significantly in length and sequence among different cryptochromes, contributing to their functional diversity.[3][8][9] This C-terminal tail is critical for mediating protein-protein interactions and downstream signaling.[9][10]

Structural Data of Key Cryptochromes

| This compound | Organism | PDB ID | Resolution (Å) | Molecular Weight (kDa) | Method |

| Mouse CRY1 (mCRY1) | Mus musculus | 4K0R | 2.65 | 69.37 | X-ray Diffraction |

| Human CRY2 (hCRY2) in complex with PER2 | Homo sapiens | 4U8H | 2.80 | 144.74 | X-ray Diffraction |

| Arabidopsis CRY3 (AtCRY3) | Arabidopsis thaliana | 2IJG | 2.10 | N/A | X-ray Diffraction |

| Arabidopsis CRY3-DNA complex | Arabidopsis thaliana | 2VTB | 2.01 | 378.97 | X-ray Diffraction |

| Pigeon CRY4 (ClCRY4) | Columba livia | 6PTZ | 1.79 | 59.78 | X-ray Diffraction |

Data sourced from the RCSB Protein Data Bank.[7][11][12][13][14]

This compound Function and Photochemical Cycle

Cryptochromes function as blue-light photoreceptors, initiating a signaling cascade upon light absorption.[3] The resting state of the FAD cofactor is oxidized (FADox).[15] Upon absorbing a blue-light photon, FAD undergoes photoreduction, typically through a series of tryptophan residues, to a semiquinone radical state (FADH•).[16][17] This photoreduction is a key step in the activation of the this compound.[17] In some cases, further reduction to the fully reduced state (FADH-) can occur.[15] The FADH• state is considered the active signaling state for many cryptochromes.[18] The protein then slowly returns to the inactive FADox state in the dark, completing the photocycle.[15]

Quantitative Data on this compound Photochemistry

| Parameter | Arabidopsis CRY1 | Arabidopsis CRY2 | Conditions |

| Quantum Yield (Φ₁) of FADox to FADH• | 0.043 | 0.213 | in vitro, pH 7.5 |

| Quantum Yield (Φ₂) of FADH• to FADH⁻ | Does not form FADH⁻ | 0.027 (low yield) | in vitro |

| Half-life of light-induced conformation | N/A | N/A | Drosophila CRY: ~15 min at 25°C |

Data from kinetic modeling and in vitro studies.[18][19][20] The approximately four-fold greater quantum yield of photoreduction for CRY2 compared to CRY1 in Arabidopsis correlates with its higher light sensitivity in vivo.[15]

Signaling Pathways

Upon light activation, cryptochromes undergo conformational changes that expose interaction domains, allowing them to bind to various signaling partners.[19][21] These interactions are central to their biological functions.

Plant this compound Signaling

In plants like Arabidopsis, CRY1 and CRY2 play crucial roles in photomorphogenesis, including the inhibition of stem elongation and the regulation of flowering time.[1][21] A primary signaling mechanism involves the direct interaction of light-activated cryptochromes with the CONSTITUTIVE PHOTOMORPHOGENIC 1 (COP1)/SUPPRESSOR OF PHYA-105 (SPA) E3 ubiquitin ligase complex.[21][22] This interaction inhibits the degradation of transcription factors that promote photomorphogenesis.

Additionally, CRY2 directly interacts with the transcription factor this compound-INTERACTING BASIC-HELIX-LOOP-HELIX (CIB) to regulate flowering time.[21][22]

Animal this compound Signaling in the Circadian Clock

In animals, cryptochromes are core components of the circadian clock.[6] In Drosophila, light-activated dCRY binds to TIMELESS (TIM), leading to the degradation of TIM and resetting the clock.[1][23]

In mammals, CRY1 and CRY2 act as transcriptional repressors.[3] They form a complex with PERIOD (PER) proteins and inhibit the transcriptional activity of the CLOCK/BMAL1 heterodimer, which drives the expression of Per and Cry genes, thus forming a transcription-translation feedback loop.[3]

Experimental Protocols

Recombinant this compound Expression and Purification

A common method for obtaining purified this compound for in vitro studies involves expression in E. coli or insect cells (e.g., Sf21) using a baculovirus system.[17]

Methodology:

-

Cloning: The this compound coding sequence is cloned into an appropriate expression vector, often with an affinity tag (e.g., 6x-His tag) for purification.

-

Expression: The vector is introduced into the expression host. Protein expression is induced under optimized conditions of temperature and inducer concentration.

-

Lysis and Clarification: Cells are harvested and lysed to release the protein. The lysate is clarified by centrifugation to remove insoluble material.

-

Affinity Chromatography: The clarified lysate is passed over a resin that specifically binds the affinity tag. After washing, the bound protein is eluted.

-

Size-Exclusion Chromatography: This step further purifies the protein based on its size and helps to remove aggregates, yielding a homogenous protein sample.

Spectroscopic Analysis of the Photocycle

UV-Visible and Electron Paramagnetic Resonance (EPR) spectroscopy are powerful techniques to monitor the light-induced changes in the FAD cofactor's redox state.[5][17]

Methodology (UV-Vis Spectroscopy):

-

A purified sample of this compound in a suitable buffer is placed in a quartz cuvette.

-

An initial absorption spectrum (typically 300-700 nm) is recorded to characterize the FADox state, which has characteristic peaks around 380 nm and 450 nm.

-

The sample is illuminated with blue light for a defined period.

-

Absorption spectra are recorded at intervals during and after illumination to monitor the decrease in the FADox peaks and the appearance of features corresponding to FADH•.

-

The kinetics of photoreduction and dark re-oxidation can be determined by plotting the change in absorbance at a characteristic wavelength over time.

In Vivo Functional Assays

To assess the biological activity of cryptochromes, various in vivo assays are employed. In Arabidopsis, a common assay is the measurement of hypocotyl elongation inhibition by blue light.[1] In Drosophila, light-induced degradation of TIM in cell culture or in flies can be monitored by Western blotting.[23]

Methodology (Hypocotyl Elongation Assay):

-

Seeds of wild-type, this compound mutant, and transgenic lines are surface-sterilized and plated on growth medium.

-

Plates are stratified (e.g., 4°C in the dark for 3-4 days) to synchronize germination.

-

Germination is induced with a brief light treatment.

-

Plates are then placed in darkness for a period (e.g., 24 hours) to allow etiolation.

-

Seedlings are then grown under continuous blue light of a specific intensity or kept in darkness as a control.

-

After several days, the length of the hypocotyls is measured. A functional this compound will mediate a reduction in hypocotyl length in response to blue light.

Implications for Drug Development

The integral role of cryptochromes in the mammalian circadian clock makes them attractive targets for therapeutic intervention in sleep disorders and other circadian-related pathologies.[6] Understanding the structural and functional details of human CRY1 and CRY2 is crucial for the rational design of small molecules that can modulate their activity. For instance, compounds that stabilize the PER/CRY complex could prolong the circadian period, while those that disrupt it could shorten the period. The detailed structural information available can guide in silico screening and the development of specific CRY modulators. Furthermore, the link between cryptochromes, the cell cycle, and DNA damage response suggests potential applications in oncology.[2]

References

- 1. The cryptochromes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure and function of animal cryptochromes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. Plant Cryptochromes Illuminated: A Spectroscopic Perspective on the Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound: the second photoactive pigment in the eye and its role in circadian photoreception - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Figure 1 from Structure and function of animal cryptochromes. | Semantic Scholar [semanticscholar.org]

- 9. biorxiv.org [biorxiv.org]

- 10. Frontiers | Signaling Mechanisms by Arabidopsis Cryptochromes [frontiersin.org]

- 11. rcsb.org [rcsb.org]

- 12. rcsb.org [rcsb.org]

- 13. rcsb.org [rcsb.org]

- 14. rcsb.org [rcsb.org]

- 15. Frontiers | ‘Seeing’ the electromagnetic spectrum: spotlight on the this compound photocycle [frontiersin.org]

- 16. pnas.org [pnas.org]

- 17. Human and Drosophila Cryptochromes Are Light Activated by Flavin Photoreduction in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Kinetic Modeling of the Arabidopsis this compound Photocycle: FADHo Accumulation Correlates with Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pnas.org [pnas.org]

- 20. Cryptochromes: Photochemical and structural insight into magnetoreception - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Signaling mechanisms of plant cryptochromes in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Photic signaling by this compound in the Drosophila circadian system - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Guide to the Evolutionary History of the Cryptochrome Gene

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cryptochromes (CRY) are a class of flavoproteins that have undergone a remarkable evolutionary journey, originating from ancient DNA repair enzymes, the photolyases.[1][2] While retaining structural homology to their ancestors, cryptochromes have lost their DNA repair capabilities and have been repurposed for a diverse array of signaling roles.[1][3] This guide provides a comprehensive overview of the evolutionary history of the cryptochrome gene family, detailing its diversification, functional shifts, and the key molecular events that have shaped its present-day functions in various organisms. Understanding this evolutionary trajectory is critical for appreciating their roles in circadian rhythms, magnetoreception, and development, and for identifying potential targets for therapeutic intervention.

Introduction: From DNA Repair to Global Regulators

Cryptochromes are highly conserved proteins found across all kingdoms of life, from bacteria to humans.[4][5] They are structurally related to photolyases, light-activated enzymes that repair UV-induced DNA damage.[2][6] The key evolutionary divergence was the loss of this DNA repair activity and the acquisition of new functions, primarily in light sensing and transcriptional regulation.[3][7]

All members of the photolyase/cryptochrome superfamily share a conserved core structure comprising a Photolyase Homology Region (PHR) that binds a flavin adenine (B156593) dinucleotide (FAD) cofactor.[1][8] It is the acquisition of distinct C-terminal extensions and modifications to the core domain that has driven the functional diversification of cryptochromes.[8][9] These modifications enabled cryptochromes to act as blue-light photoreceptors in plants and insects, and as core components of the circadian clock machinery in mammals.[6][9]

Phylogenetic Origins and Diversification

The this compound/photolyase superfamily is ancient, with evidence suggesting that the ancestral cyclobutane (B1203170) pyrimidine (B1678525) dimer-repairing photolyase underwent multiple gene duplication events before the divergence of eubacteria and eukaryotes.[10] Phylogenetic analyses have classified the superfamily into several major subfamilies:

-

Photolyases: Including CPD (Class I and II) and (6-4) photolyases, which retain the ancestral DNA repair function.[3]

-

CRY-DASH: A group of cryptochromes found in prokaryotes, plants, and some animals that are structurally similar to CPD photolyases.[3]

-

Plant Cryptochromes (CRY1, CRY2): Act as key blue-light photoreceptors regulating various developmental processes.[1][10]

-

Animal Cryptochromes: This group is further divided into two main types:

It is believed that plant and animal cryptochromes evolved independently from a common photolyase ancestor, representing a case of convergent evolution.[4]

Key Evolutionary Events and Functional Shifts

The evolution of cryptochromes has been marked by significant gene duplication and loss events, leading to the wide variety of this compound genes seen in different species today.[11][12] For instance, teleost fish can have up to seven this compound genes, while some parasitic species have lost them entirely.[11]

Table 1: Key Evolutionary Diversification of Cryptochromes

| This compound Type | Primary Function | Key Organisms | Evolutionary Innovation |

| Photolyase | Light-dependent DNA repair | Bacteria, Archaea, Fungi, Plants, some Animals | Ancestral function |

| CRY-DASH | Varied, some retain DNA repair | Bacteria, Plants, Fungi, some Animals | Evolutionary link between photolyases and other CRYs |

| Plant CRYs | Blue-light photoreception, circadian entrainment, development | Plants, Algae | Loss of DNA repair, gain of C-terminal extension for signaling |

| Animal Type I CRY (dCRY) | Circadian photoreceptor | Insects (e.g., Drosophila) | Light-dependent interaction with clock proteins (e.g., TIM) |

| Animal Type II CRY (mCRY) | Core circadian clock repressor | Vertebrates, some insects | Light-independent transcriptional repression of CLOCK:BMAL1 |

| CRY4 | Putative magnetoreceptor | Birds, other vertebrates | Specialized role in sensing magnetic fields |

The Role of the C-Terminal Extension

A pivotal event in this compound evolution was the acquisition of a C-terminal extension (CCE), which is largely absent in photolyases.[9] This domain is highly variable and is crucial for the diverse signaling functions of cryptochromes.[8] In plants, the CCE is involved in light-dependent signaling cascades, while in mammals, it is essential for the transcriptional repression activity of CRY1 and CRY2.[9] The evolution of different C-terminal tails has been a primary driver in separating this compound function from that of photolyases and in creating the functional diversity seen within the this compound family itself.[9]

Gene Duplication and Neofunctionalization

Multiple rounds of gene duplication, including whole-genome duplication events, have played a significant role in the expansion and functional divergence of the this compound family.[11] For example, phylogenetic analyses suggest at least two rounds of gene duplication at the base of the metazoan radiation gave rise to the two main this compound families in insects: the Drosophila-like cry1 and the vertebrate-like cry2.[12][13][14] Following duplication, these genes underwent neofunctionalization, where one copy retained an ancestral function (or was lost) while the other evolved a new one. This is exemplified by insect CRY1 acting as a photoreceptor and CRY2 acting as a transcriptional repressor.[13]

Signaling Pathways and Mechanisms

The diverse functions of cryptochromes are mediated by their interaction with a variety of other proteins. The following diagrams illustrate key signaling pathways.

Plant this compound Signaling

In plants like Arabidopsis, blue light activates CRYs, leading to a conformational change that allows them to interact with downstream signaling partners, such as CONSTITUTIVE PHOTOMORPHOGENIC 1 (COP1). This interaction inhibits the degradation of transcription factors like HY5, allowing for the expression of light-regulated genes.

References

- 1. Evolutionary History of the Photolyase/Cryptochrome Superfamily in Eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evolution of Proteins of the DNA Photolyase/Cryptochrome Family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Cryptochromes and the Circadian Clock: The Story of a Very Complex Relationship in a Spinning World - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Animal Cryptochromes: Divergent Roles in Light Perception, Circadian Timekeeping and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Gain and Loss of this compound/Photolyase Family Members during Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | A structural decryption of cryptochromes [frontiersin.org]

- 9. Functional Evolution of the Photolyase/Cryptochrome Protein Family: Importance of the C Terminus of Mammalian CRY1 for Circadian Core Oscillator Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanisms of this compound-Mediated Photoresponses in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. academic.oup.com [academic.oup.com]

- 13. academic.oup.com [academic.oup.com]

- 14. Insect cryptochromes: gene duplication and loss define diverse ways to construct insect circadian clocks - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core of Cryptochromes in Plants and Animals

For Researchers, Scientists, and Drug Development Professionals

Cryptochromes (CRY), a class of flavoprotein photoreceptors, represent a fascinating area of study with profound implications for understanding fundamental biological processes across kingdoms. Initially discovered in plants as mediators of blue light-dependent development, their roles have expanded to include critical functions in the circadian clocks of animals and even magnetoreception. This technical guide provides a comprehensive overview of the types of cryptochromes in plants and animals, their signaling pathways, and the experimental methodologies used to elucidate their function, tailored for a scientific audience.

Classification and Structural Organization of Cryptochromes

Cryptochromes are broadly classified into three main groups: plant cryptochromes, animal cryptochromes, and CRY-DASH proteins.[1][2] This classification is based on sequence similarity and evolutionary lineage, with plant and animal cryptochromes having evolved independently from different DNA photolyase ancestors.[3][4]

Structurally, all cryptochromes share a conserved N-terminal Photolyase Homology Region (PHR) of about 500 amino acids, which binds a flavin adenine (B156593) dinucleotide (FAD) chromophore.[2][5][6] This domain is responsible for light perception.[3] In contrast, the C-terminal extension (CCE) is highly variable in length and sequence, acting as the primary effector domain that interacts with downstream signaling partners.[6][7][8]

| Cryptochrome Type | Sub-types | Organism(s) | Primary Function(s) | Key Structural Features |

| Plant Cryptochromes | CRY1, CRY2, CRY3 | Plants (e.g., Arabidopsis thaliana) | Photomorphogenesis (hypocotyl elongation inhibition, cotyledon expansion), photoperiodic flowering, entrainment of circadian clock.[5][9][10][11] | Conserved PHR domain and a variable C-terminal extension (CCE).[6][12] CRY3 is localized to chloroplasts and mitochondria and has DNA repair activity.[3][6] |

| Animal Cryptochromes | Type I (insect-like) | Insects (e.g., Drosophila melanogaster) | Circadian photoreceptor, entrainment of the circadian clock to light.[5][7] | Light-responsive; undergoes light-dependent conformational changes that trigger signaling.[7] |

| Type II (mammal-like) | Mammals (e.g., humans, mice), some insects | Core component of the circadian clock (transcriptional repressor), potential circadian photoreceptor.[5][7][8][13] | Acts as a light-independent transcriptional repressor in the core clock machinery.[4][7][8] | |

| CRY-DASH | - | Bacteria, fungi, plants, some animals | DNA repair (single-stranded DNA), potential photosensory roles.[1][14] | Structurally and photochemically more similar to photolyases, retaining DNA repair activity.[14] |

Signaling Pathways of Plant Cryptochromes

In plants, particularly the model organism Arabidopsis thaliana, CRY1 and CRY2 are the primary blue light photoreceptors mediating a wide array of developmental responses.[3][10] Upon blue light absorption, cryptochromes undergo a series of photochemical reactions, leading to the photoreduction of the FAD chromophore.[9] This photoactivation results in conformational changes, including homooligomerization, which is crucial for their signaling activity.[3][9]

A key signaling hub for plant cryptochromes is the CONSTITUTIVE PHOTOMORPHOGENIC 1 (COP1) E3 ubiquitin ligase complex.[9][10] In darkness, COP1 targets transcription factors that promote photomorphogenesis for degradation. Upon blue light activation, CRYs interact with COP1, inhibiting its activity and thus allowing these transcription factors to accumulate and promote light-dependent development.[9][10]

Beyond the COP1-dependent pathway, plant CRYs also interact directly with several transcription factors to regulate gene expression.[3] For instance, CRY2 directly interacts with this compound-INTERACTING BASIC-HELIX-LOOP-HELIX (CIB) transcription factors to regulate flowering time.[10]

Signaling Pathways of Animal Cryptochromes

In animals, the function of cryptochromes diverges significantly between insects and mammals.

Type I (Insect) Cryptochromes: In Drosophila, dCRY functions as a primary circadian photoreceptor.[5] Light activation of dCRY leads to its interaction with the clock proteins TIMELESS (TIM) and PERIOD (PER), triggering their degradation and thereby resetting the circadian clock.

Type II (Mammalian) Cryptochromes: In mammals, CRY1 and CRY2 are essential components of the core circadian clock machinery, acting as transcriptional repressors.[5][13] They form a complex with PER proteins and enter the nucleus to inhibit the transcriptional activity of the CLOCK/BMAL1 heterodimer, which drives the expression of clock-controlled genes, including Per and Cry themselves. This creates a negative feedback loop that generates circadian oscillations.[5] While they are structurally similar to photoreceptors, their role as direct light sensors in the mammalian clock is less established compared to insect dCRY.[4][7][8]

Experimental Protocols

Elucidating the function of cryptochromes relies on a variety of molecular and biochemical techniques. Below are outlines of key experimental protocols.

Co-Immunoprecipitation (Co-IP) for In Vivo Protein Interactions

This technique is used to determine if two proteins interact within a cell.[15] It is particularly useful for studying the light-dependent interactions of cryptochromes with their signaling partners.[15]

Methodology Outline:

-

Protein Extraction: Plant or animal tissues are homogenized in a lysis buffer to extract total proteins while preserving protein-protein interactions. For light-dependent interactions, tissue is either kept in darkness or exposed to blue light before extraction.[16]

-

Immunoprecipitation: An antibody specific to the "bait" protein (e.g., CRY1) is added to the protein extract. This antibody is typically coupled to beads (e.g., agarose (B213101) or magnetic beads).

-

Complex Capture: The antibody-bead complex binds to the bait protein, and any proteins interacting with the bait (the "prey") are also pulled down.

-

Washing: The beads are washed several times to remove non-specifically bound proteins.

-

Elution: The bait protein and its interacting partners are eluted from the beads.

-

Analysis: The eluted proteins are separated by SDS-PAGE and analyzed by western blotting using an antibody specific to the putative interacting "prey" protein.[17]

In Vitro Photoreduction Assay

This assay measures the light-induced reduction of the FAD chromophore in purified this compound, a key step in its photoactivation.

Methodology Outline:

-

Protein Purification: Recombinant this compound protein is expressed and purified.

-

Spectroscopic Measurement: The purified protein is placed in a spectrophotometer. The absorbance spectrum of the FAD chromophore in its oxidized state (FADox) is measured, typically with a peak around 450 nm.[5]

-

Light Exposure: The sample is illuminated with blue light of a specific wavelength and intensity.

-

Kinetic Analysis: Absorbance changes are monitored over time. The decrease in the FADox peak and the appearance of new peaks corresponding to the semiquinone (FADH•) or fully reduced (FADH-) states are recorded to determine the kinetics of photoreduction.[18][19]

| Parameter | Description | Typical Value/Observation |

| λmax (FADox) | Wavelength of maximum absorbance for oxidized FAD. | ~450 nm[5] |

| Quantum Yield (Φ) | Efficiency of light in causing the photoreduction reaction. | Varies between different cryptochromes. |

| Photoreduction Rate | The speed at which FADox is converted to its reduced forms upon illumination. | Can be influenced by mutations in the tryptophan triad.[19][20] |

Conclusion and Future Directions

Cryptochromes are a diverse and vital class of photoreceptors with multifaceted roles in the regulation of growth, development, and circadian rhythms. The distinct evolutionary paths of plant and animal cryptochromes have resulted in a fascinating divergence of function, from direct mediators of photomorphogenesis in plants to integral, light-independent components of the mammalian circadian clock.

Future research will likely focus on several key areas. For drug development professionals, the modulation of mammalian this compound activity presents a potential therapeutic target for circadian rhythm-related disorders. A deeper understanding of the structural dynamics of the C-terminal extension upon photoactivation will be crucial for designing small molecules that can allosterically regulate this compound function. Furthermore, the precise mechanisms by which cryptochromes may sense magnetic fields remain an exciting and largely unexplored frontier. The continued application of advanced biochemical, biophysical, and genetic techniques will undoubtedly shed further light on the intricate world of these "hidden" blue-light receptors.

References

- 1. The cryptochromes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The cryptochromes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Signaling Mechanisms by Arabidopsis Cryptochromes [frontiersin.org]

- 4. Shedding Light on Animal Cryptochromes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Animal Cryptochromes: Divergent Roles in Light Perception, Circadian Timekeeping and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Animal Cryptochromes: Divergent Roles in Light Perception, Circadian Timekeeping and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanisms of this compound-Mediated Photoresponses in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Signaling mechanisms of plant cryptochromes in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The action mechanisms of plant cryptochromes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. esalq.usp.br [esalq.usp.br]

- 13. Structure and function of animal cryptochromes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Cryptochromes: Blue Light Photoreceptors in Plants and Animals | Annual Reviews [annualreviews.org]

- 15. Co-immunoprecipitation Assay for Blue Light-Dependent Protein Interactions in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Characterization of Light-Regulated Protein–Protein Interactions by In Vivo Coimmunoprecipitation (Co-IP) Assays in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Co-immunoprecipitation: Principles and applications | Abcam [abcam.com]

- 18. Linear free energy relationship between reduction potential and photoreduction rate: studies on Drosophila this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pnas.org [pnas.org]

- 20. Frontiers | ‘Seeing’ the electromagnetic spectrum: spotlight on the this compound photocycle [frontiersin.org]

The Role of Cryptochrome in Circadian Rhythm Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The circadian rhythm, an approximately 24-hour cycle in the physiological processes of living beings, is fundamental to health and disease. At the heart of this intricate timing mechanism lies a family of proteins known as cryptochromes (CRYs). Initially discovered as blue-light photoreceptors in plants, CRYs have emerged as essential, light-independent components of the core circadian clock in animals. This technical guide provides an in-depth exploration of the multifaceted role of cryptochromes in the regulation of circadian rhythms, with a focus on their molecular mechanisms, key experimental validations, and potential as therapeutic targets. We delve into the structural biology of CRYs, their pivotal interactions within the transcriptional-translational feedback loop, and the signaling pathways they modulate. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of circadian biology and its therapeutic implications.

Introduction: The Central and Peripheral Clocks

The master circadian clock in mammals is located in the suprachiasmatic nucleus (SCN) of the hypothalamus. This central pacemaker coordinates subsidiary clocks in peripheral tissues, ensuring systemic temporal organization. The molecular machinery of these clocks is a complex network of transcriptional-translational feedback loops (TTFLs) involving a set of core clock genes and their protein products.

The canonical mammalian TTFL involves the heterodimeric transcription factors CLOCK (or its paralog NPAS2) and BMAL1, which drive the expression of the Period (Per1, Per2, Per3) and Cryptochrome (Cry1, Cry2) genes. The resulting PER and CRY proteins accumulate in the cytoplasm, form a repressive complex, and translocate back into the nucleus to inhibit their own transcription by CLOCK-BMAL1. This negative feedback loop generates a rhythm of gene expression with a period of approximately 24 hours.

This compound: A Key Player in the Core Clock

Cryptochromes are flavoproteins that are structurally related to photolyases, but they lack DNA repair activity. In mammals, CRY1 and CRY2 are the two primary cryptochromes, and they play non-redundant roles in the circadian clock.

The Core Feedback Loop and the Repressive Role of CRY

The primary function of CRY1 and CRY2 is to act as the principal repressors of the CLOCK-BMAL1 transcriptional complex. Upon forming a complex with PER proteins, CRYs enter the nucleus and directly interact with the CLOCK-BMAL1 heterodimer, inhibiting its ability to activate the transcription of Per and Cry genes. This repressive action is the cornerstone of the negative feedback loop that drives circadian oscillations.

Unveiling the Core Mechanisms of Cryptochrome Flavoproteins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cryptochromes (CRYs) are a highly conserved class of flavoproteins that function as blue-light photoreceptors across the biological kingdom, from bacteria to humans.[1] These proteins play pivotal roles in a diverse array of physiological processes, including the entrainment of circadian rhythms in animals and the regulation of growth and development in plants.[2][3] Structurally related to DNA photolyases, cryptochromes have lost their DNA repair activity and have evolved to become key players in cellular signaling.[1][4] This technical guide provides an in-depth exploration of the fundamental properties of cryptochrome flavoproteins, with a focus on their photochemical reaction cycle, signaling pathways, and the experimental methodologies used to elucidate their function.

Core Structure and Photochemical Properties

Cryptochromes are characterized by a conserved N-terminal Photolyase Homology Region (PHR) and a variable C-terminal extension. The PHR domain non-covalently binds a flavin adenine (B156593) dinucleotide (FAD) chromophore, which is the primary site of light absorption and subsequent photochemistry.[4] In many species, a second chromophore, methenyltetrahydrofolate (MTHF), acts as a light-harvesting antenna, transferring energy to the FAD.[2]

The function of cryptochromes is intrinsically linked to a light-dependent redox cycle of the FAD cofactor. In the dark, the FAD is typically in its oxidized state (FADox). Upon absorption of a blue-light photon, the FAD undergoes a series of electron and proton transfer events, leading to the formation of a semiquinone radical (FADH•) and subsequently a fully reduced hydroquinone (B1673460) (FADH-) state.[4] The FADH• state is widely considered to be the biologically active signaling state.[5] In the absence of light, the FAD returns to its oxidized state, completing the photocycle.

Quantitative Photochemical Data

The efficiency and kinetics of the this compound photocycle are critical determinants of their biological activity. The following tables summarize key quantitative parameters for well-characterized cryptochromes from Arabidopsis thaliana.

| Parameter | Arabidopsis CRY1 | Arabidopsis CRY2 | Reference |

| Absorption Maximum (FADox) | ~450 nm | ~450 nm | [5] |

| Extinction Coefficient (ε) at 450 nm (FADox) | 6415.5 M⁻¹ cm⁻¹ | 5094 M⁻¹ cm⁻¹ | [6] |

| Quantum Yield (Φ) for FADox → FADH• | 0.043 | 0.213 | [5] |

| Quantum Yield (Φ) for FADH• → FADH- | Does not form | Very low yield | [4] |

| Reoxidation Rate (k1b) of FADH• | ~0.003 s⁻¹ | ~0.003 s⁻¹ | [5] |

| Half-life (t1/2) of FADH• in vitro | ~3-4 min | ~3-4 min | [5] |

Table 1: Photochemical Properties of Arabidopsis thaliana Cryptochromes.

This compound Signaling Pathways

Upon photoactivation, cryptochromes undergo conformational changes that modulate their interaction with various signaling partners, thereby initiating downstream cellular responses. The specific signaling pathways differ between plants and animals.

Plant this compound Signaling

In plants, such as Arabidopsis thaliana, cryptochromes are key regulators of photomorphogenesis, the process of light-regulated development. A central signaling hub involves the interaction of CRYs with the CONSTITUTIVELY PHOTOMORPHOGENIC 1 (COP1) E3 ubiquitin ligase complex.[7][8] In the dark, COP1 targets transcription factors like ELONGATED HYPOCOTYL 5 (HY5) for degradation, thereby repressing photomorphogenesis.[9] Upon blue-light activation, CRYs interact with COP1, inhibiting its activity and leading to the accumulation of HY5.[8][10] HY5 then activates the transcription of light-regulated genes.

Mammalian this compound Signaling

In mammals, cryptochromes (CRY1 and CRY2) are core components of the circadian clock machinery.[2] The circadian clock is a transcription-translation feedback loop. The core of this loop involves the heterodimeric transcription factors CLOCK and BMAL1, which drive the expression of the Period (Per) and this compound (Cry) genes.[11] The resulting PER and CRY proteins form a complex that translocates back into the nucleus and inhibits the transcriptional activity of CLOCK:BMAL1, thus creating a negative feedback loop with a roughly 24-hour period.[2][12]

Key Experimental Protocols

The study of cryptochromes relies on a combination of biochemical, biophysical, and genetic approaches. Below are detailed methodologies for key experiments.

Heterologous Expression and Purification of Cryptochromes in E. coli

This protocol describes the expression and purification of a His-tagged this compound protein.

-

Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with a plasmid vector containing the this compound gene fused to a polyhistidine tag.

-

Culture Growth: Inoculate a starter culture in Luria-Bertani (LB) medium with the appropriate antibiotic and grow overnight at 37°C. The next day, inoculate a larger volume of LB medium and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Protein Expression: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. To enhance protein solubility and proper folding, reduce the temperature to 16-20°C and continue shaking for 16-24 hours.

-

Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF, and 1 mg/mL lysozyme). Sonicate the cell suspension on ice to ensure complete lysis.

-

Purification:

-

Clarify the lysate by centrifugation.

-

Load the supernatant onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.

-

Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

-

Elute the His-tagged this compound with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

-

Buffer Exchange and Storage: Exchange the buffer of the purified protein to a storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol) using dialysis or a desalting column. Store the purified protein at -80°C.

Transient Absorption Spectroscopy

Transient absorption spectroscopy is a powerful technique to study the short-lived intermediates in the this compound photocycle.

-

Sample Preparation: Prepare a solution of the purified this compound in a suitable buffer in a cuvette. The concentration should be adjusted to have an absorbance of ~0.5-1.0 at the excitation wavelength.

-

Instrumentation: A typical transient absorption setup consists of a femtosecond or picosecond laser system, a pump beam to excite the sample, a probe beam to measure the absorption changes, and a detector.

-

Data Acquisition:

-

The sample is excited with a short pump pulse of light at a wavelength where the FADox absorbs (e.g., 450 nm).

-

A delayed, broadband probe pulse passes through the sample, and its spectrum is recorded.

-

The difference in the absorption spectrum of the probe before and after the pump pulse is measured at various time delays.

-

-

Data Analysis: The resulting data is a three-dimensional map of differential absorbance as a function of wavelength and time. This data can be analyzed to identify the spectral signatures of transient species (e.g., FADH•) and to determine their formation and decay kinetics.

In Vivo Hypocotyl Elongation Assay in Arabidopsis thaliana

This assay is a classic method to assess the biological activity of cryptochromes in plants.

-

Seed Sterilization and Plating: Surface-sterilize Arabidopsis seeds and sow them on sterile nutrient agar (B569324) plates.

-

Stratification and Germination: Cold-treat the plates at 4°C for 2-4 days to synchronize germination. Then, transfer the plates to white light for a few hours to induce germination.

-

Dark Incubation: Wrap the plates in aluminum foil and incubate them in the dark at 22°C for 24-48 hours to allow for etiolated growth (long hypocotyls).

-

Light Treatment: Transfer the plates to a light-controlled growth chamber and expose the seedlings to continuous blue light of a specific intensity for 3-4 days. Include a dark control.

-

Measurement and Analysis: After the light treatment, measure the length of the hypocotyls of at least 20 seedlings per condition. Compare the hypocotyl lengths of wild-type, this compound mutant (e.g., cry1 cry2), and this compound-overexpressing lines to determine the role of cryptochromes in blue light-mediated inhibition of hypocotyl elongation.[13][14]

Conclusion

This compound flavoproteins are intricate molecular machines that translate light signals into profound biological responses. Their fundamental properties, from the quantum mechanics of their photocycle to their complex signaling networks, continue to be an active area of research. A thorough understanding of their core mechanisms is not only crucial for fundamental plant and animal biology but also holds promise for the development of novel therapeutic strategies targeting circadian-related disorders and for the advancement of optogenetic tools. The methodologies outlined in this guide provide a foundation for researchers to further unravel the complexities of these fascinating photoreceptors.

References

- 1. Human and Drosophila Cryptochromes Are Light Activated by Flavin Photoreduction in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Photocycle and signaling mechanisms of plant cryptochromes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cryptochromes: Photochemical and structural insight into magnetoreception - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kinetic Modeling of the Arabidopsis this compound Photocycle: FADHo Accumulation Correlates with Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Kinetic Modeling of the Arabidopsis this compound Photocycle: FADHo Accumulation Correlates with Biological Activity [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. The CRY2–COP1–HY5–BBX7/8 module regulates blue light-dependent cold acclimation in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound 2 competes with COP1 substrates to repress COP1 ubiquitin ligase activity during Arabidopsis photomorphogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The cryptochromes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Functional Evolution of the Photolyase/Cryptochrome Protein Family: Importance of the C Terminus of Mammalian CRY1 for Circadian Core Oscillator Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Action spectrum for this compound-dependent hypocotyl growth inhibition in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Action Spectrum for this compound-Dependent Hypocotyl Growth Inhibition in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

The Initiation of the Cryptochrome Signaling Cascade: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Cryptochromes (CRYs) are a class of flavoprotein blue-light photoreceptors integral to a myriad of biological processes, most notably the regulation of circadian rhythms in both plants and animals. The initiation of the cryptochrome signaling cascade is a tightly regulated process triggered by the absorption of blue light, leading to a cascade of post-translational modifications and protein-protein interactions. This technical guide provides an in-depth exploration of the core mechanisms governing the activation of this compound signaling. It details the initial photochemical reactions, subsequent phosphorylation and ubiquitination events, and the key molecular interactions that propagate the light signal. Furthermore, this document presents quantitative data on these processes in a structured format and provides detailed experimental protocols for their investigation, aiming to equip researchers with the foundational knowledge and practical tools to advance the study of this compound-mediated signaling pathways.

Introduction to this compound Signaling

Cryptochromes are evolutionarily conserved flavoproteins that share structural homology with DNA photolyases, enzymes that repair UV-damaged DNA.[1][2] However, most cryptochromes lack photolyase activity and have instead evolved to function as key regulators of various light-dependent processes.[3] In plants, cryptochromes (primarily CRY1 and CRY2 in Arabidopsis thaliana) regulate a wide array of developmental responses, including de-etiolation, photoperiodic flowering, and entrainment of the circadian clock.[2][4] In animals, cryptochromes (CRY1 and CRY2 in mammals) are core components of the circadian clock, acting as transcriptional repressors.[5]

The initiation of this compound signaling is contingent upon the absorption of blue light by a non-covalently bound flavin adenine (B156593) dinucleotide (FAD) chromophore.[6] This initial photochemical event triggers a series of conformational changes in the CRY protein, exposing domains that facilitate downstream signaling events. These events primarily involve phosphorylation, ubiquitination, and dynamic interactions with a host of signaling partners. Understanding the precise molecular choreography of these initial steps is crucial for elucidating the broader physiological roles of cryptochromes and for the development of therapeutic interventions targeting circadian-related disorders.

Core Mechanisms of Signaling Cascade Initiation

The activation of the this compound signaling cascade can be dissected into a series of sequential and interconnected molecular events:

Photoactivation and Conformational Change

In their inactive, dark state, cryptochromes are thought to exist as monomers with a "closed" conformation where the C-terminal extension (CCE) is closely associated with the N-terminal photolyase-homology region (PHR).[7] Upon absorption of a blue-light photon by the FAD cofactor, an intramolecular electron transfer is initiated, leading to the reduction of the flavin to a semiquinone radical state (FADH•).[8] This photoreduction is a key event that triggers a significant conformational change in the this compound protein.[8] A critical consequence of this conformational shift is the proposed release or "opening" of the CCE domain, making it accessible for interaction with downstream signaling partners.[7]

dot

Figure 1. This compound photoactivation and conformational change.

Phosphorylation

Following photoactivation, cryptochromes undergo rapid, blue light-dependent phosphorylation.[7][9] In Arabidopsis, both CRY1 and CRY2 are phosphorylated at multiple serine residues within their C-terminal domains.[7][9] This phosphorylation is a critical step for the functional activity of the photoreceptor, and it is thought to further modulate its conformation and interaction with other proteins. In some cases, phosphorylation may also mark the protein for subsequent degradation.[9] While some cryptochromes exhibit autophosphorylation activity in vitro, other kinases are also involved in their in vivo phosphorylation.[7][10]

Ubiquitination and Degradation

Ubiquitination plays a pivotal role in regulating the stability and turnover of cryptochromes, thereby controlling the duration and intensity of the light signal. In both plants and animals, photoactivated cryptochromes are targeted for ubiquitination by E3 ubiquitin ligases, which leads to their degradation by the 26S proteasome.[11][12]

In Arabidopsis, the COP1/SPA complex is a key E3 ubiquitin ligase that targets CRY2 for degradation in a blue light-dependent manner.[11] More recent evidence suggests the involvement of multiple E3 ligases, including the CUL3-based LRBs, in regulating CRY2 stability under different light conditions.[13] In mammals, the F-box proteins FBXL3 and FBXL21 are critical components of SCF E3 ligase complexes that mediate the ubiquitination and degradation of CRY proteins, thereby influencing the period of the circadian clock.[12]

dot```dot digraph "Cryptochrome_Signaling_Initiation" { graph [layout=dot, rankdir=TB, splines=ortho]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes BlueLight [label="Blue Light", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; CRY_inactive [label="CRY (Inactive Monomer)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CRY_active [label="CRY* (Active Oligomer)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Phosphorylation [label="Phosphorylation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ubiquitination [label="Ubiquitination", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Degradation [label="26S Proteasome\nDegradation", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; Signaling [label="Downstream\nSignaling", shape=cds, fillcolor="#202124", fontcolor="#FFFFFF"]; E3_Ligase [label="E3 Ubiquitin Ligase\n(e.g., COP1/SPA, FBXL3)", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; Kinase [label="Kinase", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges BlueLight -> CRY_inactive [label="Photon Absorption"]; CRY_inactive -> CRY_active [label="Conformational Change\nOligomerization"]; CRY_active -> Phosphorylation; Kinase -> Phosphorylation; Phosphorylation -> Ubiquitination [label="Primes for\nUbiquitination"]; CRY_active -> Ubiquitination; E3_Ligase -> Ubiquitination; Ubiquitination -> Degradation; CRY_active -> Signaling [label="Interaction with\nSignaling Partners"]; Phosphorylation -> Signaling; }

Figure 3. Experimental workflow for Co-Immunoprecipitation.

Materials:

-

Plant seedlings or animal cells expressing an epitope-tagged CRY protein (e.g., GFP-CRY2, FLAG-CRY1).

-

Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, 1 mM PMSF, 1x Protease Inhibitor Cocktail.

-

Wash Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% Triton X-100.

-

Elution Buffer: 2x Laemmli sample buffer.

-

Antibody-coupled magnetic beads (e.g., anti-GFP or anti-FLAG beads).

-

Primary and secondary antibodies for Western blot analysis.

Procedure:

-

Sample Preparation: Grow plant seedlings under desired light conditions (e.g., darkness followed by a blue light pulse). Harvest approximately 1 g of tissue and freeze in liquid nitrogen. For cell cultures, harvest cells by centrifugation.

-

Protein Extraction: Grind frozen tissue to a fine powder in liquid nitrogen. Add 2 mL of ice-cold Lysis Buffer per gram of tissue and vortex thoroughly. For cell pellets, resuspend in an appropriate volume of Lysis Buffer.

-

Lysate Clarification: Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C. Transfer the supernatant to a new pre-chilled tube.

-

Immunoprecipitation: Add an appropriate amount of antibody-coupled beads (e.g., 25 µL of slurry) to the clarified lysate. Incubate with gentle rotation for 2-4 hours at 4°C.

-

Washing: Place the tube on a magnetic rack and discard the supernatant. Wash the beads three times with 1 mL of ice-cold Wash Buffer.

-

Elution: After the final wash, remove all residual buffer. Add 50 µL of Elution Buffer to the beads and boil at 95°C for 5 minutes.

-

Analysis: Centrifuge briefly and load the supernatant onto an SDS-PAGE gel for Western blot analysis or submit for mass spectrometry-based protein identification.

In Vitro Phosphorylation Assay of this compound

This protocol is designed to assess the phosphorylation of a purified this compound protein, either through autophosphorylation or by a specific kinase.

[10]Materials:

-

Purified recombinant this compound protein (e.g., GST-CRY1 or His-CRY2).

-

Purified active kinase (optional).

-

Kinase Buffer: 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT.

-

[γ-³²P]ATP (specific activity ~3000 Ci/mmol).

-

5x SDS-PAGE loading buffer.

-

Blue light source (if investigating light-dependency).

Procedure:

-

Reaction Setup: In a microcentrifuge tube on ice, prepare the reaction mixture:

-

5 µL of 4x Kinase Buffer

-

1-2 µg of purified this compound protein

-

(Optional) 0.5-1 µg of purified kinase

-

1 µL of [γ-³²P]ATP (10 µCi)

-

Add nuclease-free water to a final volume of 20 µL.

-

-

Incubation: Incubate the reaction mixture at 30°C for 30 minutes. For light-dependent assays, expose the samples to a blue light source during incubation, with a dark control kept in aluminum foil.

-

Reaction Termination: Stop the reaction by adding 5 µL of 5x SDS-PAGE loading buffer.

-

Analysis: Boil the samples at 95°C for 5 minutes. Separate the proteins by SDS-PAGE.

-

Detection: Dry the gel and expose it to a phosphor screen or X-ray film to detect the radiolabeled, phosphorylated protein. The gel can also be stained with Coomassie Brilliant Blue to visualize total protein loading.

The initiation of the this compound signaling cascade is a sophisticated process that begins with the absorption of a blue-light photon and culminates in the modulation of gene expression and physiological responses. The core events of photoactivation, conformational change, phosphorylation, and ubiquitination are tightly regulated and interconnected, ensuring a precise and graded response to environmental light cues. The quantitative data and detailed experimental protocols provided in this guide offer a foundation for researchers to further dissect the intricate molecular mechanisms underlying this compound function. Future investigations into the structural dynamics of this compound activation, the identification of novel interacting partners, and the elucidation of the interplay between different post-translational modifications will undoubtedly deepen our understanding of this critical signaling pathway and may pave the way for novel therapeutic strategies targeting this compound-related pathologies.

References

- 1. This compound 1 interacts with PIF4 to regulate high temperature-mediated hypocotyl elongation in response to blue light - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Signaling mechanisms of plant cryptochromes in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Component of the this compound Blue Light Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound-mediated light responses in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Blue Light–Dependent in Vivo and in Vitro Phosphorylation of Arabidopsis this compound 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Arabidopsis this compound 2 Completes Its Posttranslational Life Cycle in the Nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phosphorylation of the this compound 1 C-terminal Tail Regulates Circadian Period Length - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Blue Light-Dependent Polyubiquitination and Degradation of Arabidopsis Cryptochrome2 Requires Multiple E3 Ubiquitin Ligases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Competing E3 Ubiquitin Ligases Determine Circadian Period by Regulated Degradation of CRY in Nucleus and Cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Discovery of Cryptochromes in Arabidopsis thaliana: A Technical Guide

Abstract

The perception of blue light is a fundamental process governing plant growth and development, a phenomenon observed centuries ago yet mechanistically understood only recently. The discovery of cryptochromes in the model organism Arabidopsis thaliana marked a pivotal moment in plant biology, identifying a long-sought-after class of blue-light photoreceptors. This technical guide provides an in-depth examination of the seminal discoveries of Cryptochrome 1 (CRY1) and this compound 2 (CRY2), detailing the key experimental evidence, quantitative data, and the core signaling pathways that have since been elucidated. It is intended to serve as a comprehensive resource, complete with detailed experimental protocols and pathway visualizations, for professionals in plant science and related fields.

The Seminal Discovery: From the hy4 Mutant to this compound 1 (CRY1)

The journey to identify the first blue-light photoreceptor in plants began not with biochemistry, but with classical genetics. Researchers sought to identify components of light-sensing pathways by screening for mutants that were "blind" to specific wavelengths of light.

In 1980, Maarten Koornneef and colleagues isolated several photomorphogenic mutants of Arabidopsis thaliana, including one designated hy4.[1][2] This mutant displayed a distinct and informative phenotype: when grown in the dark, it was indistinguishable from the wild type, but under blue light, it exhibited a pronounced elongated hypocotyl (the embryonic stem), failing to undergo the normal light-induced inhibition of stem growth.[1][3] This specific insensitivity to blue light strongly suggested that the HY4 gene encoded a crucial component of the blue-light perception or signaling pathway.[4][5]

The molecular breakthrough came in 1993 when Anthony Cashmore's laboratory successfully cloned the HY4 gene using a technique known as T-DNA tagging.[1][4] Sequence analysis of the gene product revealed a protein with a predicted molecular mass of approximately 75 kDa and, most strikingly, significant sequence homology to microbial DNA photolyases.[4][6][7] Photolyases are a well-characterized class of flavoproteins that use blue light to repair UV-damaged DNA.[4][5] This homology was the critical link, suggesting that the HY4 protein was itself a flavin-binding photoreceptor. However, subsequent analysis showed that the HY4 protein lacked the DNA repair activity of its microbial relatives.[5][8][9]

In recognition of its role as a "cryptic" photoreceptor, the HY4 gene was renamed CRY1, for this compound 1, establishing a new class of photoreceptors.[5]

Discovery and Functional Diversification of this compound 2 (CRY2)

Following the identification of CRY1, researchers hypothesized the existence of related proteins in Arabidopsis. By screening cDNA libraries with the CRY1 gene as a probe, a second homologous gene was identified and named CRY2.[5]

While structurally similar to CRY1, CRY2 was found to mediate distinct physiological responses. While CRY1 is the primary photoreceptor responsible for blue light-mediated photomorphogenesis (e.g., inhibition of hypocotyl elongation), CRY2 plays a major role in regulating the transition to flowering in response to day length (photoperiodism).[10][11][12] Mutants lacking functional CRY2 (cry2) exhibit a late-flowering phenotype, particularly under long-day conditions.[10][12] Conversely, overexpression of CRY2 can lead to early flowering. This functional divergence allows the plant to use blue light information to control both its developmental body plan and its reproductive timing.

Quantitative Data and Protein Characteristics

The discovery and characterization of CRY1 and CRY2 have yielded specific biochemical and structural data. Both proteins consist of a highly conserved N-terminal Photolyase Homology Region (PHR) and a divergent C-terminal extension (CCE), which is critical for signaling.[10][11][13]

| Property | This compound 1 (CRY1 / HY4) | This compound 2 (CRY2) | Reference |

| Gene Locus | AT4G08920 | AT1G04400 | [14][15] |

| Encoded Protein Size | 681 amino acids | ~613 amino acids | [1] |

| Predicted Molecular Mass | ~75 kDa | ~70 kDa | [6] |

| Core Domains | PHR (Photolyase Homology Region), CCE (this compound C-terminal Extension) | PHR (Photolyase Homology Region), CCE (this compound C-terminal Extension) | [10][11][13] |

| Chromophores | Flavin Adenine Dinucleotide (FAD), potentially Pterin (MTHF) | Flavin Adenine Dinucleotide (FAD) | [5][7][13][16] |

| Primary Function | Blue-light inhibition of hypocotyl elongation (Photomorphogenesis) | Photoperiodic control of flowering time | [1][5][11] |

| Subcellular Localization | Nucleus and Cytoplasm | Primarily Nucleus | [5] |

Experimental Protocols

The following are detailed methodologies for key experiments central to the discovery and characterization of cryptochromes.

Hypocotyl Inhibition Assay

This foundational bioassay is used to quantify blue light-dependent photomorphogenesis by measuring the extent to which light inhibits hypocotyl elongation.

Objective: To determine the sensitivity of Arabidopsis seedlings to specific wavelengths of light.

Methodology:

-

Seed Sterilization: Surface-sterilize Arabidopsis thaliana seeds by first washing with 70% (v/v) ethanol (B145695) for 1 minute, followed by a 15-minute incubation in a solution of 10% commercial bleach with 0.1% Triton X-100. Rinse the seeds 5-6 times with sterile distilled water.

-

Plating: Aseptically plate the sterilized seeds on solid Murashige and Skoog (MS) medium (0.8% agar (B569324), 0.3-1% sucrose) in petri dishes.

-

Stratification: Cold-treat the plates at 4°C for 2-4 days in the dark to synchronize germination.

-

Germination Induction: Expose the plates to several hours of white light to induce germination.

-

Light Treatment: Transfer the plates to specific light conditions. Key controls include:

-

Complete Darkness: Wrap plates in several layers of aluminum foil.

-

Monochromatic Blue Light: Place plates in a growth chamber equipped with blue light LEDs (e.g., peak emission ~450 nm) at a defined fluence rate (e.g., 10 µmol·m⁻²·s⁻¹).

-

Monochromatic Red Light: Use red light LEDs (e.g., ~660 nm) as a control to demonstrate wavelength specificity.

-

White Light: Use as a general photomorphogenesis control.

-

-

Incubation: Grow seedlings for 4-5 days under the specified light conditions.

-